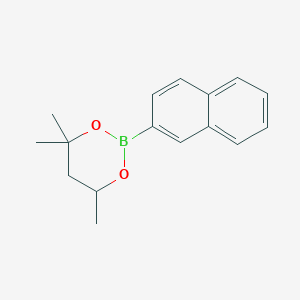
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
概要
説明
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (TNDB) is an organoboron compound, which has recently become of great interest to the scientific community. This compound has been found to have numerous potential applications in a wide range of fields. In
科学的研究の応用
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of potential applications in scientific research. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has also been used as an efficient reagent for the synthesis of polycyclic aromatic hydrocarbons. In addition, it has been used in the synthesis of polymers and dendrimers.
作用機序
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane acts as a Lewis acid, which is able to form a coordinate covalent bond with a Lewis base. This allows it to act as a catalyst for organic reactions, as well as to increase the rate of reaction. In addition, the boron atom in 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is able to act as a Lewis acid, which can increase the reactivity of the compound.
生化学的および生理学的効果
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antifungal effect, which can be used to treat fungal infections. In addition, it has been found to have anti-inflammatory and anti-cancer properties, which can be used to treat a variety of diseases. Furthermore, it has been found to have a neuroprotective effect, which can be used to protect neurons from damage.
実験室実験の利点と制限
The main advantage of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments is its high reactivity, which allows it to be used as a catalyst for a variety of organic reactions. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments. For example, it is not soluble in water, which can limit its use in aqueous systems. In addition, it is not very stable, which can limit its use in long-term experiments.
将来の方向性
There are a number of potential future directions for research involving 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. For example, further research could be conducted to explore the potential therapeutic applications of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, such as its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a catalyst for a variety of organic reactions. Finally, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a reagent for the synthesis of polymers and dendrimers.
特性
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXUYZILYFNDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



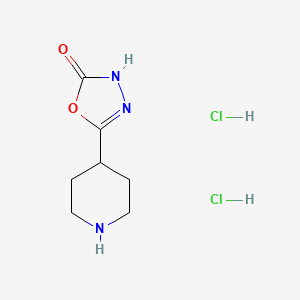
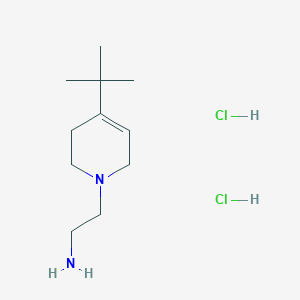
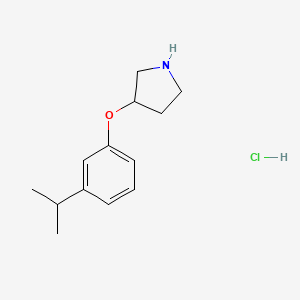
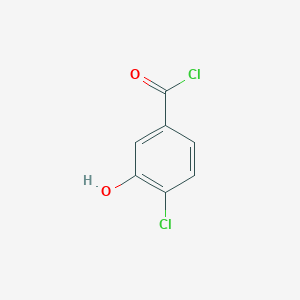
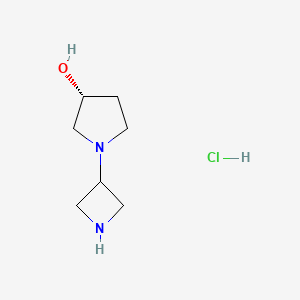
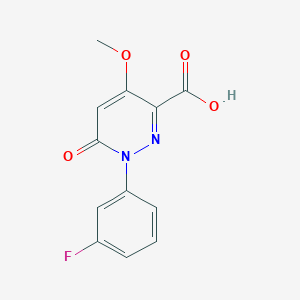
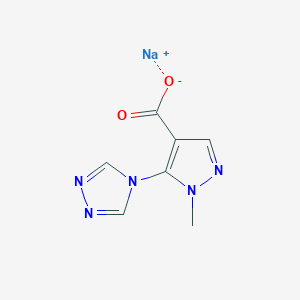
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
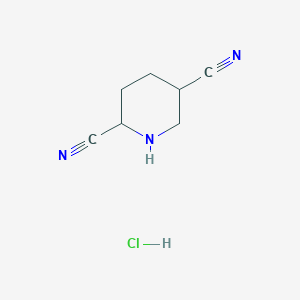
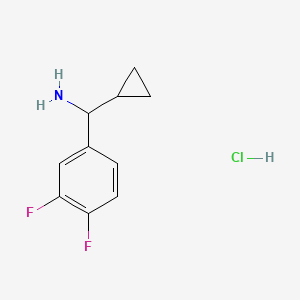
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)